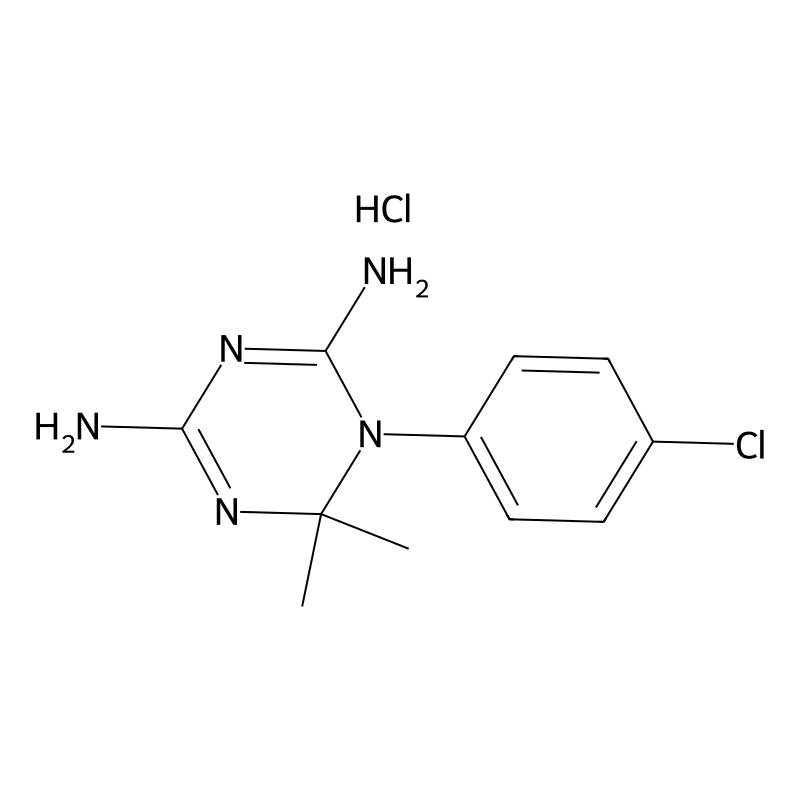

Cycloguanil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimalarial Activity:

Mechanism of action

Cycloguanil hydrochloride is the active metabolite of the antimalarial drug proguanil. It works by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the parasite's folate metabolism, hindering its growth and replication . Studies have shown its effectiveness against various Plasmodium species, the parasite responsible for malaria .

Drug development

Research is ongoing to develop new derivatives of cycloguanil hydrochloride with improved potency and broader efficacy against drug-resistant malaria strains .

Antiviral Potential:

Emerging research

Recent studies explore the potential of cycloguanil hydrochloride against other viruses like influenza and respiratory syncytial virus (RSV). These studies suggest that cycloguanil hydrochloride, and its derivatives, may exhibit antiviral activity by inhibiting the host DHFR, hindering viral replication .

Further investigation needed

While these findings are promising, further research is necessary to establish the efficacy and safety of cycloguanil hydrochloride for treating viral infections.

Other Research Applications:

- Investigational studies: Cycloguanil hydrochloride is also being explored for its potential applications in other areas, including cancer and inflammatory diseases. However, these applications are currently in the early stages of investigation, and further research is needed to evaluate their feasibility and effectiveness.

Cycloguanil hydrochloride is the hydrochloride salt of cycloguanil, a compound that serves as a potent inhibitor of dihydrofolate reductase. Cycloguanil is primarily recognized as the active metabolite of the antimalarial drug proguanil, which is converted into cycloguanil in the liver through cytochrome P450-mediated reactions, particularly involving the CYP2C19 isoform. The molecular formula for cycloguanil hydrochloride is , and it has a molar mass of approximately 251.72 g/mol .

- Pregnancy: Cycloguanil hydrochloride is classified as pregnancy category C by the FDA, meaning potential risks to the fetus cannot be ruled out. It should only be used during pregnancy if the potential benefit outweighs the potential risk.

- Drug interactions: Cycloguanil can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting treatment.

Cycloguanil exhibits significant biological activity as an antimalarial agent by inhibiting dihydrofolate reductase, an enzyme critical for folate metabolism in Plasmodium species, the causative agents of malaria. This inhibition disrupts the synthesis of nucleic acids and ultimately impedes the growth and reproduction of the parasite. While cycloguanil has demonstrated efficacy in laboratory settings, its clinical use has been limited due to emerging resistance patterns and its antagonistic interaction with atovaquone, another antimalarial drug .

The primary synthesis method for cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide, followed by condensation with acetone. This method highlights the straightforward nature of synthesizing cycloguanil from readily available starting materials. Alternative synthetic pathways may exist but are less documented in the literature .

Cycloguanil has been primarily studied for its applications in treating malaria due to its role as an active metabolite of proguanil. Although it is not widely used as a standalone treatment, ongoing research aims to explore its potential in combination therapies, especially as resistance to existing antimalarial drugs increases. Its unique mechanism of action also makes it a candidate for further investigation in pharmacological studies targeting other parasitic infections .

Research indicates that cycloguanil can interact with other antimalarial agents, notably atovaquone. While proguanil has shown synergistic effects when combined with atovaquone, cycloguanil appears to act antagonistically, complicating treatment regimens that include both compounds. This interaction necessitates careful consideration in therapeutic applications and highlights the importance of understanding drug-drug interactions in malaria treatment strategies .

Several compounds share structural or functional similarities with cycloguanil. Below is a comparison highlighting their unique characteristics:

| Compound Name | Structure Similarity | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Proguanil hydrochloride | Metabolite | Dihydrofolate reductase inhibition | Antimalarial |

| Chlorguanide hydrochloride | Similar structure | Dihydrofolate reductase inhibition | Antimalarial |

| Trimethoprim | Similar mechanism | Dihydrofolate reductase inhibition | Antibacterial |

| Sulfamethoxazole | Similar mechanism | Folate synthesis inhibition | Antibacterial |

Cycloguanil's uniqueness lies in its specific metabolic pathway from proguanil and its distinct pharmacological profile, particularly regarding its interaction with atovaquone and resistance patterns observed in malaria treatment .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Discovery of new non-pyrimidine scaffolds as

Marie Hoarau, Jarunee Vanichtanankul, Nitipol Srimongkolpithak, Danoo Vitsupakorn, Yongyuth Yuthavong, Sumalee KamchonwongpaisanPMID: 33530764 DOI: 10.1080/14756366.2020.1854244

Abstract

In various malaria-endemic regions, the appearance of resistance has precluded the use of pyrimidine-based antifolate drugs. Here, a three-step fragment screening was used to identify new non-pyrimidinedihydrofolate reductase (

DHFR) inhibitors. Starting from a 1163-fragment commercial library, a two-step differential scanning fluorimetry screen identified 75 primary fragment hits. Subsequent enzyme inhibition assay identified 11 fragments displaying IC

in the 28-695 μM range and selectivity for

DHFR. In addition to the known pyrimidine, three new anti-

DHFR chemotypes were identified. Fragments from each chemotype were successfully co-crystallized with

DHFR, revealing a binding in the active site, in the vicinity of catalytic residues, which was confirmed by molecular docking on all fragment hits. Finally, comparison with similar non-hit fragments provides preliminary input on available growth vectors for future drug development.

Structural Insights into the Development of Cycloguanil Derivatives as

Giacomo Landi, Pasquale Linciano, Chiara Borsari, Claudia P Bertolacini, Carolina B Moraes, Anabela Cordeiro-da-Silva, Sheraz Gul, Gesa Witt, Maria Kuzikov, Maria Paola Costi, Cecilia Pozzi, Stefano ManganiPMID: 31012301 DOI: 10.1021/acsinfecdis.8b00358

Abstract

Cycloguanil is a known dihydrofolate-reductase (DHFR) inhibitor, but there is no evidence of its activity on pteridine reductase (PTR), the main metabolic bypass to DHFR inhibition in trypanosomatid parasites. Here, we provide experimental evidence of cycloguanil as an inhibitor ofPTR1 (

PTR1). A small library of cycloguanil derivatives was developed, resulting in

and

having IC

values of 692 and 186 nM, respectively, toward

PTR1. Structural analysis revealed that the increased potency of

and

is due to the combined contributions of hydrophobic interactions, H-bonds, and halogen bonds. Moreover,

cell-growth-inhibition tests indicated that

is also effective on

. The simultaneous inhibition of DHFR and PTR1 activity in

is a promising new strategy for the treatment of human African trypanosomiasis. For this purpose, 1,6-dihydrotriazines represent new molecular tools to develop potent dual PTR and DHFR inhibitors.

OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil

Johannes Matthaei, Tina Seitz, Ole Jensen, Annabelle Tann, Thomas Prukop, Sina Tadjerpisheh, Jürgen Brockmöller, Mladen V TzvetkovPMID: 29882324 DOI: 10.1002/cpt.1128

Abstract

Cycloguanil, the active metabolite of proguanil, acts on malaria schizonts in erythrocytes and hepatocytes. We analyzed the impact of the organic cation transporter OCT1 on hepatocellular uptake and pharmacokinetics of proguanil and cycloguanil. OCT1 transported both proguanil and cycloguanil. Common variants OCT1*3 and OCT1*4 caused a substantial decrease and OCT1*5 and OCT1*6 complete abolishment of proguanil uptake. In 39 healthy subjects, low-activity variants OCT1*3 and OCT1*4 had only minor effects on proguanil pharmacokinetics. However, both, cycloguanil area under the time-concentration curve and the cycloguanil-to-proguanil ratio were significantly dependent on number of these low-functional alleles (P = 0.02 for both). Together, CYP2C19, CYP3A5, OCT1 polymorphisms, and sex accounted for 61% of the variation in the cycloguanil-to-proguanil ratio. Most importantly, in vitro OCT1 inhibition caused a fivefold decrease of intracellular cycloguanil concentrations in primary human hepatocytes. In conclusion, OCT1-mediated uptake is a limiting step in bioactivation of proguanil, and OCT1 polymorphisms may affect proguanil efficacy against hepatic malaria schizonts.Application of molecular docking and PSO-SVR intelligent approaches in antimalarial activity prediction of enantiomeric cycloguanil analogues

K Inthajak, P Toochinda, L LawtrakulPMID: 30381963 DOI: 10.1080/1062936X.2018.1536678

Abstract

A series of antifolate compounds, i.e. 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine, or cycloguanil analogues, have shown effective inhibiting properties against Plasmodium falciparum dihydrofolate reductase (PfDHFR). In this work, the stereoselectivity of PfDHFR to the R and S enantiomer of cycloguanil analogues was obtained from molecular docking calculations and integrated into QSAR study to obtain a more accurate prediction model. Results indicate that PfDHFR can bind to cycloguanil analogues in the R and S enantiomers. Cycloguanil analogues with alkyl chain substituent prefer the R enantiomer over S because they do not experience steric hindrance with the Phe58 side chain, while cycloguanil analogues with phenol chain substituent prefer the S enantiomer over R because they do not experience steric hindrance with Leu46 and Met55 side chains. Particle swarm optimization and support vector regression were used to select relevant descriptors and generate the effective prediction model, with a high statistical significance level (r= 0.941; r

= 0.884).

Effects of proton pump inhibitors, esomeprazole and vonoprazan, on the disposition of proguanil, a CYP2C19 substrate, in healthy volunteers

Ryohkan Funakoshi, Yukana Tomoda, Toshiyuki Kudo, Kenichi Furihata, Hiroyuki Kusuhara, Kiyomi ItoPMID: 30845361 DOI: 10.1111/bcp.13914

Abstract

Vonoprazan, a new class of potassium-competitive proton pump inhibitors has been found to attenuate the antiplatelet function of clopidogrel in a recent clinical study, despite weak in vitro activity against CYP2C19. To elucidate the mechanism of this interaction, the present study investigated the effects of esomeprazole and vonoprazan on the pharmacokinetics of proguanil, a CYP2C19 substrate.Seven healthy male volunteers (CYP2C19 extensive metabolizers) received a single oral administration of 100 mg proguanil/250 mg atovaquone (control phase), oral esomeprazole (20 mg) for 5 days followed by proguanil/atovaquone (esomeprazole phase) and oral vonoprazan (20 mg) for 5 days followed by proguanil/atovaquone (vonoprazan phase). Concentrations of proguanil and its metabolite, cycloguanil, in plasma and urine in each phase were determined using liquid chromatography-tandem mass spectrometry.

Coadministration with proton pump inhibitors resulted in increase and decrease in the area under the plasma concentration-time curve (AUC) of proguanil and cycloguanil, respectively, significantly reducing their AUC ratio (cycloguanil/proguanil) to 0.317-fold (95% confidence interval [CI] 0.256-0.379) and 0.507-fold (95% CI 0.409-0.605) in esomeprazole phase and vonoprazan phase, respectively. Esomeprazole and vonoprazan also significantly reduced the apparent formation clearance (cumulative amount of cycloguanil in urine divided by AUC of proguanil) to 0.324-fold (95% CI 0.212-0.436) and 0.433-fold (95% CI 0.355-0.511), respectively, without significant changes in renal clearance of proguanil and cycloguanil.

Although further studies are needed, both esomeprazole and vonoprazan potentially inhibit CYP2C19 at clinical doses, suggesting caution in the coadministration of these drugs with CYP2C19 substrates.

Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates

Maarten van der Velden, Albert Bilos, Jeroen J M W van den Heuvel, Sanna R Rijpma, Evelien G E Hurkmans, Robert W Sauerwein, Frans G M Russel, Jan B KoenderinkPMID: 29061131 DOI: 10.1186/s12936-017-2062-y

Abstract

Malaria, HIV/AIDS, and tuberculosis endemic areas show considerable geographical overlap, leading to incidence of co-infections. This requires treatment with multiple drugs, potentially causing adverse drug-drug interactions (DDIs). As anti-malarials are generally positively charged at physiological pH, they are likely to interact with human organic cation transporters 1 and 2 (OCT1 and OCT2). These transporters are involved in the uptake of drugs into hepatocytes and proximal tubule cells for subsequent metabolic conversion or elimination. This efflux of cationic drugs from hepatocytes and proximal tubule cells into bile and urine can be mediated by multidrug and toxin extrusion 1 and 2-K (MATE1 and MATE2-K) transporters, respectively.Here, the interaction of anti-malarials with these transporters was studied in order to predict potential DDIs. Using baculovirus-transduced HEK293 cells transiently expressing human OCT1, OCT2, MATE1 and MATE2K uptake and inhibition was studied by a range of anti-malarials.

Amodiaquine, proguanil, pyrimethamine and quinine were the most potent inhibitors of 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP) transport, a known substrate of OCT1/2, resulting in half maximal inhibitory concentrations (IC

) of 11, 13, 1.6, and 3.4 µM, respectively. Only quinine had a drug-drug index higher than the cut-off value of 0.1 for OCT2, therefore, in vivo pharmacokinetic studies focusing on DDIs involving this compound and other OCT2-interacting drugs are warranted. Furthermore, proguanil appeared to be a substrate of OCT1 and OCT2 with affinities of 8.1 and 9.0 µM, respectively. Additionally, MATE1 and MATE2-K were identified as putative transport proteins for proguanil. Finally, its metabolite cycloguanil was also identified as an OCT1, OCT2, MATE1 and MATE2-K substrate.

Anti-malarials can reduce OCT1 and OCT2 transport activity in vitro. Furthermore, proguanil and cycloguanil were found to be substrates of OCT1, OCT2, MATE1 and MATE2-K, highlighting the importance of these transporters in distribution and excretion. As these compounds shares substrate overlap with metformin DDIs can be anticipated during concurrent treatment.

Axonal and Myelin Neuroprotection by the Peptoid BN201 in Brain Inflammation

Pablo Villoslada, Gemma Vila, Valeria Colafrancesco, Beatriz Moreno, Begoña Fernandez-Diez, Raquel Vazquez, Inna Pertsovskaya, Irati Zubizarreta, Irene Pulido-Valdeolivas, Joaquin Messeguer, Gloria Vendrell-Navarro, Jose Maria Frade, Noelia López-Sánchez, Meritxell Teixido, Ernest Giralt, Mar Masso, Jason C Dugas, Dmitri Leonoudakis, Karen D Lariosa-Willingham, Lawrence Steinman, Angel MesseguerPMID: 30815844 DOI: 10.1007/s13311-019-00717-4

Abstract

The development of neuroprotective therapies is a sought-after goal. By screening combinatorial chemical libraries using in vitro assays, we identified the small molecule BN201 that promotes the survival of cultured neural cells when subjected to oxidative stress or when deprived of trophic factors. Moreover, BN201 promotes neuronal differentiation, the differentiation of precursor cells to mature oligodendrocytes in vitro, and the myelination of new axons. BN201 modulates several kinases participating in the insulin growth factor 1 pathway including serum-glucocorticoid kinase and midkine, inducing the phosphorylation of NDRG1 and the translocation of the transcription factor Foxo3 to the cytoplasm. In vivo, BN201 prevents axonal and neuronal loss, and it promotes remyelination in models of multiple sclerosis, chemically induced demyelination, and glaucoma. In summary, we provide a new promising strategy to promote neuroaxonal survival and remyelination, potentially preventing disability in brain diseases.Comparison of the susceptibility of Plasmodium knowlesi and Plasmodium falciparum to antimalarial agents

Donelly A van Schalkwyk, Robert W Moon, Benjamin Blasco, Colin J SutherlandPMID: 28961865 DOI: 10.1093/jac/dkx279

Abstract

The simian malaria parasite Plasmodium knowlesi is now a well-recognized pathogen of humans in South-East Asia. Clinical infections appear adequately treated with existing drug regimens, but the evidence base for this practice remains weak. The availability of P. knowlesi cultures adapted to continuous propagation in human erythrocytes enables specific studies of in vitro susceptibility of the species to antimalarial agents, and could provide a surrogate system for testing investigational compounds against Plasmodium vivax and other non-Plasmodium falciparum infections that cannot currently be propagated in vitro.We sought to optimize protocols for in vitro susceptibility testing of P. knowlesi and to contrast outputs with those obtained for P. falciparum under comparable test conditions.

Growth monitoring of P. knowlesi in vitro was by DNA quantification using a SYBR Green fluorescent assay or by colorimetric detection of the lactate dehydrogenase enzyme. For comparison, P. falciparum was tested under conditions identical to those used for P. knowlesi.

The SYBR Green I assay proved the most robust format over one (27 h) or two (54 h) P. knowlesi life cycles. Unexpectedly, P. knowlesi displays significantly greater susceptibility to the dihydrofolate reductase inhibitors pyrimethamine, cycloguanil and trimethoprim than does P. falciparum, but is less susceptible to the selective agents blasticidin and DSM1 used in parasite transfections. Inhibitors of dihydroorotate dehydrogenase also demonstrate lower activity against P. knowlesi.

The fluorescent assay system validated here identified species-specific P. knowlesi drug susceptibility profiles and can be used for testing investigational compounds for activity against non-P. falciparum malaria.

Characterization of Plasmodium knowlesi dihydrofolate reductase-thymidylate synthase and sensitivity to antifolates

Wanwipa Ittarat, Wichai Pornthanakasem, Mathirut Mungthin, Nantana Suwandittakul, Saovanee Leelayoova, Bongkoch Tarnchompoo, Yongyuth Yuthavong, Darin Kongkasuriyachai, Ubolsree LeartsakulpanichPMID: 30114522 DOI: 10.1016/j.parint.2018.08.004

Abstract

Malaria caused by an infection of Plasmodium knowlesi can result in high parasitemia and deaths. Therefore, effective and prompt treatment is necessary to reduce morbidity and mortality. The study aims to characterize P. knowlesi dihydrofolate reductase-thymidylate synthase enzyme (PkDHFR-TS) and its sensitivity to antifolates. The putative Pkdhfr gene was PCR amplified from field isolates collected from the Southern Thailand. Molecular analysis showed 11 polymorphisms in the dhfr domain of the bifunctional dhfr-ts gene. Of these, 1 polymorphism was a non-synonymous substitution (R34L) that had previously been reported but not associated with antifolate resistance. The recombinant PkDHFR-TS enzyme was found to be sensitive to standard antifolates-pyrimethamine and cycloguanil-as well as P218, a registered candidate drug currently first in human clinical trial. Results suggest that antifolates class of compounds should be effective against P. knowlesi infection.Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone

Tina S Skinner-Adams, Gillian M Fisher, Andrew G Riches, Oliver E Hutt, Karen E Jarvis, Tony Wilson, Mark von Itzstein, Pradeep Chopra, Yevgeniya Antonova-Koch, Stephan Meister, Elizabeth A Winzeler, Mary Clarke, David A Fidock, Jeremy N Burrows, John H Ryan, Katherine T AndrewsPMID: 31069275 DOI: 10.1038/s42003-019-0397-3

Abstract

Atovaquone-proguanil (Malarone®) is used for malaria prophylaxis and treatment. While the cytochrome bc1-inhibitor atovaquone has potent activity, proguanil's action is attributed to its cyclization-metabolite, cycloguanil. Evidence suggests that proguanil has limited intrinsic activity, associated with mitochondrial-function. Here we demonstrate that proguanil, and cyclization-blocked analogue tBuPG, have potent, but slow-acting, in vitro anti-plasmodial activity. Activity is folate-metabolism and isoprenoid biosynthesis-independent. In yeast dihydroorotate dehydrogenase-expressing parasites, proguanil and tBuPG slow-action remains, while bc1-inhibitor activity switches from comparatively fast to slow-acting. Like proguanil, tBuPG has activity againstliver-stage parasites. Both analogues act synergistically with bc1-inhibitors against blood-stages in vitro, however cycloguanil antagonizes activity. Together, these data suggest that proguanil is a potent slow-acting anti-plasmodial agent, that bc1 is essential to parasite survival independent of dihydroorotate dehydrogenase-activity, that Malarone® is a triple-drug combination that includes antagonistic partners and that a cyclization-blocked proguanil may be a superior combination partner for bc1-inhibitors in vivo.